
(3S,5S)-5-methoxypiperidin-3-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,5S)-5-methoxypiperidin-3-ol hydrochloride is a chemical compound that belongs to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This specific compound is characterized by the presence of a methoxy group at the 5-position and a hydroxyl group at the 3-position of the piperidine ring, with the hydrochloride salt form enhancing its solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-5-methoxypiperidin-3-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable piperidine derivative.
Methoxylation: Introduction of the methoxy group at the 5-position can be achieved through a nucleophilic substitution reaction using methanol and a suitable base.
Hydroxylation: The hydroxyl group at the 3-position can be introduced via an oxidation reaction, often using reagents like osmium tetroxide or potassium permanganate.
Formation of Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,5S)-5-methoxypiperidin-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a methoxypiperidine derivative.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Methanol, sodium methoxide.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a methoxypiperidine derivative.
Substitution: Formation of various substituted piperidine derivatives.
Applications De Recherche Scientifique
(3S,5S)-5-methoxypiperidin-3-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex piperidine derivatives.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of (3S,5S)-5-methoxypiperidin-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and hydroxyl groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3S,5S)-3,5-Dimethoxypiperidine hydrochloride
- (3S,5S)-5-(Trifluoromethyl)-3-piperidinecarboxylic acid hydrochloride
Uniqueness
(3S,5S)-5-methoxypiperidin-3-ol hydrochloride is unique due to the specific positioning of the methoxy and hydroxyl groups, which confer distinct chemical and biological properties. Compared to other piperidine derivatives, this compound may exhibit different reactivity and interactions with biological targets, making it valuable for specific research and industrial applications.
Propriétés
Formule moléculaire |
C6H14ClNO2 |
|---|---|
Poids moléculaire |
167.63 g/mol |
Nom IUPAC |
(3S,5S)-5-methoxypiperidin-3-ol;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c1-9-6-2-5(8)3-7-4-6;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m0./s1 |
Clé InChI |
GQHFQPIDEYLJJA-GEMLJDPKSA-N |
SMILES isomérique |
CO[C@H]1C[C@@H](CNC1)O.Cl |
SMILES canonique |
COC1CC(CNC1)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-hydroxy-2-methylthieno[3,4-b]pyridine-7-carboxylate](/img/structure/B13498554.png)
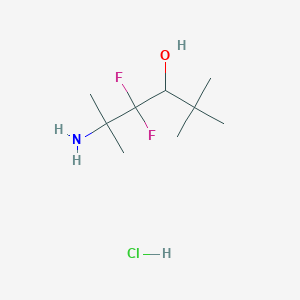
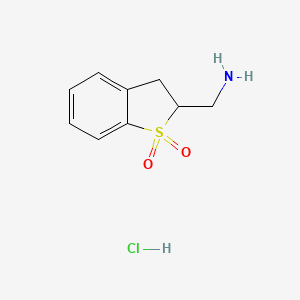
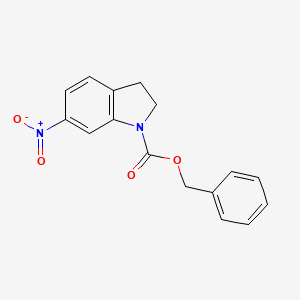


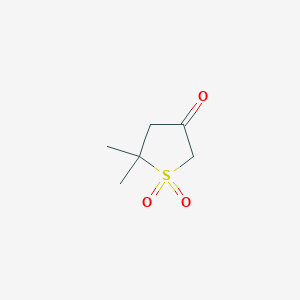
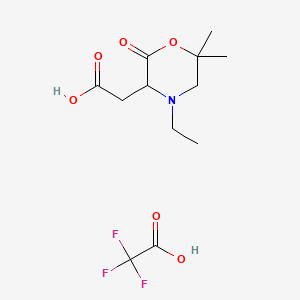
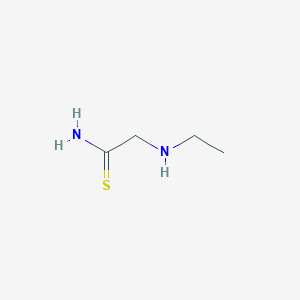
![7',8'-dihydro-6'H-spiro[1,3-dioxolane-2,5'-quinolin]-8'-amine](/img/structure/B13498610.png)

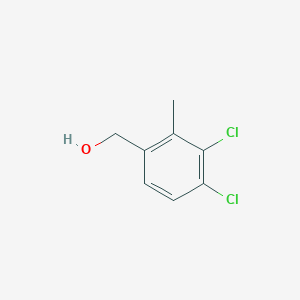
![(1R,5S,6R)-3-acetyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13498636.png)

